(3-Chlorothiophen-2-yl)boronic acid
Overview
Description
(3-Chlorothiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C4H4BClO2S and a molecular weight of 162.41 g/mol . This compound is characterized by the presence of a boronic acid group attached to a chlorinated thiophene ring. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of (3-Chlorothiophen-2-yl)boronic acid is the carbon atoms in organic compounds during the Suzuki-Miyaura cross-coupling reaction . This reaction is a popular method for forming carbon-carbon bonds, and boronic acids like this compound play a crucial role in this process .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers a formally nucleophilic organic group from boron to palladium . This reaction is part of the broader Suzuki-Miyaura cross-coupling process, which also involves oxidative addition .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon-carbon bond formation . The successful completion of this reaction results in the creation of new organic compounds, expanding the diversity and complexity of biochemical structures .
Result of Action
The result of this compound’s action is the formation of new carbon-carbon bonds . This leads to the synthesis of new organic compounds, which can have a wide range of molecular and cellular effects depending on their specific structures and properties .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, light, and atmospheric conditions . For instance, the compound is sensitive to light and should be stored in a dark place . Additionally, it should be kept under an inert atmosphere and at low temperatures to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorothiophen-2-yl)boronic acid typically involves the halogenation of thiophene followed by borylation. One common method is the direct borylation of 3-chlorothiophene using bis(pinacolato)diboron in the presence of a palladium catalyst under mild conditions . The reaction proceeds efficiently, yielding the desired boronic acid derivative.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: (3-Chlorothiophen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . It can also participate in other reactions, including oxidation and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the thiophene ring.
Substitution: Nucleophiles such as amines or thiols can substitute the chlorine atom under appropriate conditions.
Major Products: The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Chlorothiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
(5-Chlorothiophen-2-yl)boronic acid: Similar structure but with the chlorine atom at the 5-position.
Phenylboronic acid: Lacks the thiophene ring but is widely used in similar coupling reactions.
2-Thiopheneboronic acid: Similar structure without the chlorine substituent.
Uniqueness: (3-Chlorothiophen-2-yl)boronic acid is unique due to the presence of both a chlorine atom and a thiophene ring, which imparts specific electronic and steric properties. These properties make it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific reactivity patterns .
Properties
IUPAC Name |
(3-chlorothiophen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BClO2S/c6-3-1-2-9-4(3)5(7)8/h1-2,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFHGIVONBNWST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CS1)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598275 | |
Record name | (3-Chlorothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324024-80-8 | |
Record name | (3-Chlorothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chlorothiophene-2-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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